2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide
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Overview
Description
The compound is a complex organic molecule, likely used in medicinal chemistry or pharmaceutical research . It contains several functional groups, including a fluorophenyl group, a methylpiperazine group, and a benzothiazole group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions involving the coupling of the appropriate phenyl, piperazine, and benzothiazole precursors .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and IR spectroscopy, as well as HRMS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, solubility, and stability, were not found in the available resources .Scientific Research Applications
- Researchers have explored its effectiveness against pathogenic bacteria by inhibiting urease enzymes, which are crucial for bacterial colonization and survival .
- Researchers have confirmed the structures of these derivatives using techniques like IR spectroscopy, 1H NMR, mass spectrometry, and elemental analysis .
Antibacterial Agents
Organic Synthesis
Cyanation Reactions
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c1-24-8-10-25(11-9-24)20-23-17-7-6-16(13-18(17)27-20)22-19(26)12-14-2-4-15(21)5-3-14/h2-7,13H,8-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWUUMKOBJFRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide |
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